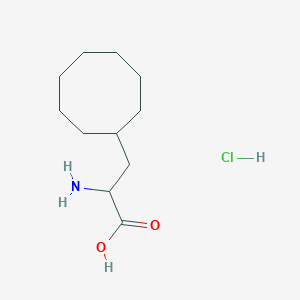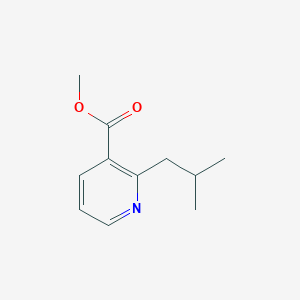![molecular formula C13H20N2O B6295086 (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide CAS No. 2226371-98-6](/img/structure/B6295086.png)
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide, also known as (S)-N-Dimethylaminophenyl-2-propylacetamide, is a compound of interest for its potential scientific research applications. It is an organosulfur compound with a wide range of uses in the fields of medicine, biochemistry, and pharmacology. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has been studied for its potential applications in scientific research. It has been studied for its potential use in drug delivery, as it has been shown to be a promising candidate for the delivery of drugs to target cells. Additionally, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These reactions lead to the activation of certain enzymes, which then leads to the desired effect. Additionally, the compound is believed to interact with certain proteins in the body, which then leads to the desired effect.
Biochemical and Physiological Effects
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in treating certain diseases. Additionally, it has been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its potential use in the treatment of certain cancers, as it has been shown to be effective in inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, making it easy to use in experiments. Additionally, it has been studied for its potential use in the treatment of certain neurological disorders and certain cancers, making it a promising candidate for research. However, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential use in the treatment of certain neurological disorders and certain cancers. Additionally, further research could be conducted to explore its potential use in drug delivery, as it has been shown to be a promising candidate for the delivery of drugs to target cells. Finally, further research could be conducted to explore its potential use in the treatment of other diseases, such as autoimmune diseases.
Synthesis Methods
The synthesis of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide can be achieved through a number of methods. One method involves the use of a Grignard reaction, which uses an organomagnesium halide as the substrate. The Grignard reaction is followed by a Fischer esterification, which produces the desired product. Another method involves the use of a nucleophilic substitution reaction, which uses a nucleophile such as an amine to substitute a halide from an alkyl halide. The reaction is then followed by a reduction of the formed amide to produce the desired product.
properties
IUPAC Name |
N-[(2S)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSPBKAWKBCMJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)



![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)